molecular formula C18H22O5 B14853948 (1S,2R,9S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione

(1S,2R,9S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione

Cat. No.: B14853948
M. Wt: 318.4 g/mol
InChI Key: WDYBZQLVYRBSPT-YBUXZLBOSA-N
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Description

The compound “(1S,2R,9S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[102102,1005,9]pentadec-6-ene-3,8,14-trione” is a complex organic molecule characterized by multiple chiral centers and a tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions.

    Functional Group Introduction: Introduction of hydroxyl and ketone groups through selective oxidation and reduction reactions.

    Chiral Resolution: Separation of enantiomers to obtain the desired stereochemistry.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic routes for large-scale production, including the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone may yield a secondary alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R,9S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione: A similar compound with slight variations in functional groups or stereochemistry.

    Tetracyclic Compounds: Other tetracyclic compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H22O5

Molecular Weight

318.4 g/mol

IUPAC Name

(1S,2R,9S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione

InChI

InChI=1S/C18H22O5/c1-7-5-10(19)17(3)9(7)6-11(20)18(4)12-8(2)14(23-16(12)22)13(21)15(17)18/h5,8-9,12-15,21H,6H2,1-4H3/t8-,9?,12-,13+,14-,15?,17-,18+/m1/s1

InChI Key

WDYBZQLVYRBSPT-YBUXZLBOSA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@@H](C3[C@]([C@H]1C(=O)O2)(C(=O)CC4[C@@]3(C(=O)C=C4C)C)C)O

Canonical SMILES

CC1C2C(C3C4(C(CC(=O)C3(C1C(=O)O2)C)C(=CC4=O)C)C)O

Origin of Product

United States

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